1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyloxyphenyl group, and the final addition of the ethanol moiety. Common reagents used in these reactions include benzyl chloride, phenol derivatives, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often involving recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby reducing the production of a pro-inflammatory mediator.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
- 1-(4-Hydroxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
Uniqueness
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzyloxy group can influence its lipophilicity, binding affinity, and overall biological activity.
Properties
CAS No. |
93035-22-4 |
---|---|
Molecular Formula |
C32H35ClN2O2 |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C32H34N2O2.ClH/c35-31(27-16-18-30(19-17-27)36-25-26-10-4-1-5-11-26)24-33-20-22-34(23-21-33)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29;/h1-19,31-32,35H,20-25H2;1H |
InChI Key |
DKQGHMBTUZCRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.